molecular formula C10H10ClNOS B4695868 3-(2-chlorophenoxy)propyl thiocyanate

3-(2-chlorophenoxy)propyl thiocyanate

Cat. No. B4695868
M. Wt: 227.71 g/mol
InChI Key: SWLAVLNHDBIYSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenoxy)propyl thiocyanate, also known as CPPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPPT is a thiocyanate derivative that has been shown to have a variety of biochemical and physiological effects, making it a useful tool for researchers in a range of fields.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenoxy)propyl thiocyanate is not well understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. 3-(2-chlorophenoxy)propyl thiocyanate has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body. 3-(2-chlorophenoxy)propyl thiocyanate has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
3-(2-chlorophenoxy)propyl thiocyanate has a variety of biochemical and physiological effects, including anti-inflammatory, anticancer, and antioxidant effects. 3-(2-chlorophenoxy)propyl thiocyanate has been shown to inhibit the production of inflammatory molecules such as prostaglandins and cytokines, which are involved in the development of inflammatory diseases. 3-(2-chlorophenoxy)propyl thiocyanate has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential treatment for cancer. Additionally, 3-(2-chlorophenoxy)propyl thiocyanate has been shown to have antioxidant effects, which may help to protect cells from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-chlorophenoxy)propyl thiocyanate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 3-(2-chlorophenoxy)propyl thiocyanate has been extensively studied, so there is a large body of research available on its properties and potential applications. However, one limitation of using 3-(2-chlorophenoxy)propyl thiocyanate is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 3-(2-chlorophenoxy)propyl thiocyanate. One area of interest is the development of 3-(2-chlorophenoxy)propyl thiocyanate-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to elucidate the mechanism of action of 3-(2-chlorophenoxy)propyl thiocyanate and to identify other enzymes and signaling pathways that it may inhibit. Finally, research is needed to determine the safety and efficacy of 3-(2-chlorophenoxy)propyl thiocyanate in animal models and in humans, in order to determine its potential as a therapeutic agent.

Scientific Research Applications

3-(2-chlorophenoxy)propyl thiocyanate has been used in a variety of scientific research applications, including studies on the effects of thiocyanates on the human body. For example, 3-(2-chlorophenoxy)propyl thiocyanate has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. 3-(2-chlorophenoxy)propyl thiocyanate has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

3-(2-chlorophenoxy)propyl thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNOS/c11-9-4-1-2-5-10(9)13-6-3-7-14-8-12/h1-2,4-5H,3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLAVLNHDBIYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCSC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.